REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([N+:12]([O-])=O)[C:7]=1[NH:8][CH:9]1[CH2:11][CH2:10]1>C(O)(=O)C.[Fe]>[Br:1][C:2]1[C:7]([NH:8][CH:9]2[CH2:11][CH2:10]2)=[C:6]([NH2:12])[CH:5]=[N:4][CH:3]=1
|
Name
|
|
Quantity
|
2.95 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC=C(C1NC1CC1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
3.35 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at 80° C. for 90 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
after which it was filtered through Celite
|
Type
|
CONCENTRATION
|
Details
|
the liquor concentrated under vacuum
|
Type
|
DISSOLUTION
|
Details
|
The crude product was re-dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
Th organic phase was washed with water three times
|
Type
|
CONCENTRATION
|
Details
|
before concentrating under vacuum
|
Type
|
CUSTOM
|
Details
|
to give the product
|
Type
|
CUSTOM
|
Details
|
affording product as an oil, 1.65 g (63%)
|
Reaction Time |
90 min |
Name
|
|
Type
|
|
Smiles
|
BrC=1C(=C(C=NC1)N)NC1CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |